molecular formula C15H12F3NO B262039 N-(2-methylphenyl)-4-(trifluoromethyl)benzamide

N-(2-methylphenyl)-4-(trifluoromethyl)benzamide

Cat. No. B262039
M. Wt: 279.26 g/mol
InChI Key: NWTPVFHELMIDRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-4-(trifluoromethyl)benzamide is a chemical compound that belongs to the class of benzamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-4-(trifluoromethyl)benzamide involves the inhibition of HDAC enzymes, leading to the accumulation of acetylated histones and transcription factors, which regulate gene expression. This results in the activation of genes that are involved in various cellular processes, such as cell differentiation, apoptosis, and immune response. In addition, N-(2-methylphenyl)-4-(trifluoromethyl)benzamide has been shown to inhibit the aggregation of amyloid-beta peptides by binding to their hydrophobic pockets, thereby preventing their self-assembly into toxic oligomers and fibrils.
Biochemical and Physiological Effects
N-(2-methylphenyl)-4-(trifluoromethyl)benzamide has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the promotion of neurite outgrowth and synaptogenesis in neurons, and the suppression of inflammatory cytokine production in immune cells. These effects are mediated by the activation of specific genes and signaling pathways, such as the p53 pathway, the Bcl-2 family of proteins, and the NF-kappaB pathway.

Advantages and Limitations for Lab Experiments

N-(2-methylphenyl)-4-(trifluoromethyl)benzamide has several advantages for lab experiments, including its high potency and selectivity as an HDAC inhibitor, its low toxicity and good solubility in aqueous and organic solvents, and its ability to cross the blood-brain barrier and target the central nervous system. However, it also has some limitations, such as its relatively low stability under acidic and basic conditions, its susceptibility to oxidation and hydrolysis, and its potential for off-target effects on other enzymes and proteins.

Future Directions

There are several future directions for the research and development of N-(2-methylphenyl)-4-(trifluoromethyl)benzamide, including the optimization of its pharmacokinetic and pharmacodynamic properties for clinical use, the identification of novel HDAC isoform-specific inhibitors with improved selectivity and efficacy, the elucidation of the molecular mechanisms underlying its anti-cancer, neuroprotective, and anti-inflammatory effects, and the exploration of its potential applications in other fields, such as materials science and catalysis.

Synthesis Methods

The synthesis of N-(2-methylphenyl)-4-(trifluoromethyl)benzamide involves the reaction between 2-methylbenzoic acid and 4-(trifluoromethyl)aniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out under reflux conditions in an inert solvent, such as dichloromethane or tetrahydrofuran, for several hours. The resulting product is then purified by column chromatography, yielding N-(2-methylphenyl)-4-(trifluoromethyl)benzamide as a white solid.

Scientific Research Applications

N-(2-methylphenyl)-4-(trifluoromethyl)benzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been identified as a potent inhibitor of several enzymes, including histone deacetylases (HDACs), which play a critical role in regulating gene expression and cell differentiation. HDAC inhibitors have shown promising results in the treatment of various cancers, neurodegenerative diseases, and inflammatory disorders. N-(2-methylphenyl)-4-(trifluoromethyl)benzamide has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are a hallmark of the disease.

properties

Product Name

N-(2-methylphenyl)-4-(trifluoromethyl)benzamide

Molecular Formula

C15H12F3NO

Molecular Weight

279.26 g/mol

IUPAC Name

N-(2-methylphenyl)-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C15H12F3NO/c1-10-4-2-3-5-13(10)19-14(20)11-6-8-12(9-7-11)15(16,17)18/h2-9H,1H3,(H,19,20)

InChI Key

NWTPVFHELMIDRH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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